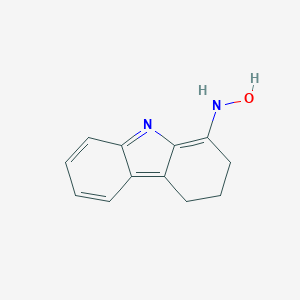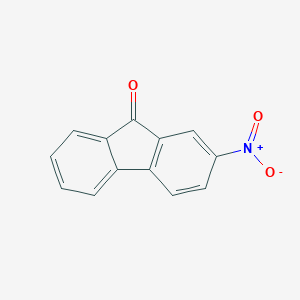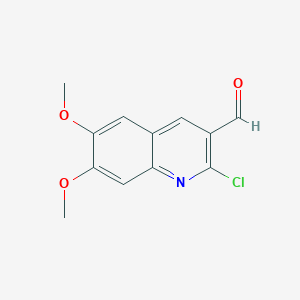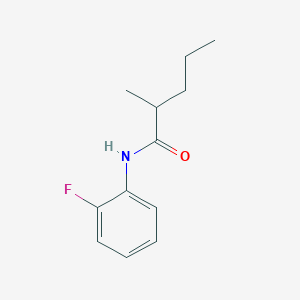![molecular formula C20H23ClN2OS B187363 7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 5086-68-0](/img/structure/B187363.png)
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TBHP and is synthesized using a specific method. In
作用機序
The mechanism of action of TBHP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. TBHP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. TBHP has also been shown to inhibit the activity of the proteasome, a cellular complex that plays a role in protein degradation. Additionally, TBHP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
TBHP has been shown to have several biochemical and physiological effects. In vitro studies have shown that TBHP inhibits the growth of cancer cells and reduces inflammation. TBHP has also been shown to induce the expression of genes that play a role in cellular defense against oxidative stress. In vivo studies have shown that TBHP can reduce inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
TBHP has several advantages for lab experiments. This compound is stable and soluble in organic solvents, which makes it easy to use in experiments. Additionally, TBHP has been shown to have low toxicity in animal models. However, TBHP has some limitations for lab experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. Additionally, TBHP has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for TBHP research. One area of interest is the development of TBHP-based drug delivery systems. TBHP has been shown to penetrate cell membranes, which makes it a promising candidate for drug delivery. Additionally, TBHP has been shown to have anti-cancer properties, so further research is needed to explore its potential as an anti-cancer drug. Another area of interest is the development of TBHP analogs with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of TBHP and its potential therapeutic applications.
合成法
TBHP is synthesized through a multi-step process that involves the reaction of tert-butylamine, 3-chlorobenzaldehyde, and 2-mercaptobenzothiazole. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide.
科学的研究の応用
TBHP has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. TBHP has also been shown to inhibit the activity of certain enzymes that play a role in the development of diseases such as Alzheimer's and Parkinson's. Additionally, TBHP has been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes.
特性
CAS番号 |
5086-68-0 |
|---|---|
製品名 |
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
分子式 |
C20H23ClN2OS |
分子量 |
374.9 g/mol |
IUPAC名 |
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H23ClN2OS/c1-20(2,3)12-7-8-14-15(10-12)25-19-16(14)18(24)22-17(23-19)11-5-4-6-13(21)9-11/h4-6,9,12,17,23H,7-8,10H2,1-3H3,(H,22,24) |
InChIキー |
LJLZIDAFRNZQGN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)










![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)